molecular formula C8H7BrF3N B7897697 (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B7897697
M. Wt: 254.05 g/mol
InChI Key: WBOABZOPYZNWCX-ZETCQYMHSA-N
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Description

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral amine compound characterized by the presence of a bromophenyl group and a trifluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the following steps:

    Bromination of Phenyl Compounds: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.

    Introduction of Trifluoroethylamine Moiety: The trifluoroethylamine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The trifluoroethylamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine
  • (S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethanamine
  • (S)-1-(3-Iodophenyl)-2,2,2-trifluoroethanamine

Uniqueness

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOABZOPYZNWCX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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